molecular formula C9H9N3OS2 B1617711 5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 68161-58-0

5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B1617711
CAS RN: 68161-58-0
M. Wt: 239.3 g/mol
InChI Key: ONDKHRAMZDCFFC-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound. It has been the subject of considerable interest for designing new antitumor agents . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 . It can be synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The =N-C-S- moiety’s presence and strong aromaticity of the ring are the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are greatly affected by the total solid contents in each film .

Scientific Research Applications

Corrosion Inhibition

The derivative 5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol has been studied for its potential as a corrosion inhibitor. It has been shown to act as an effective corrosion inhibitor for metals in acidic environments. For instance, Attou et al. (2020) explored the corrosion inhibition properties of a similar 1,3,4-thiadiazole derivative for mild steel in hydrochloric acid medium, achieving high protection efficiency through experimental and computational studies (Attou et al., 2020). Additionally, Tang et al. (2009) synthesized phenyl-substituted amino thiadiazoles, including derivatives similar to this compound, as corrosion inhibitors for copper in sulfuric acid, finding significant inhibition efficiencies (Tang et al., 2009).

Anticancer Activity

Research has also delved into the anticancer potential of thiadiazole derivatives. Tiwari et al. (2016) reported on the synthesis and in-vitro evaluation of anticancer activities of thiadiazolo[3,2-a]pyrimidine derivatives against various human tumor cell lines, demonstrating promising results for some compounds (Tiwari et al., 2016). Moreover, Yushyn et al. (2022) described the synthesis of a novel thiadiazole derivative with significant in-vitro anticancer activity in the "60 lines screening" protocol, showcasing the compound's potential in cancer therapy (Yushyn et al., 2022).

Antidepressant Activity

The exploration of thiadiazole derivatives extends into the realm of antidepressant activity as well. Yusuf et al. (2008) synthesized new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol and tested their antidepressant activity, finding significant efficacy for two compounds compared to the standard drug imipramine (Yusuf et al., 2008).

Antimicrobial Agents

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Sah et al. (2014) synthesized a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated its efficacy as an antimicrobial agent, demonstrating moderate activity against various bacterial and fungal strains (Sah et al., 2014).

Future Directions

The development of novel 1,3,4-thiadiazole-based drugs is an active area of research. Structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .

properties

IUPAC Name

5-(3-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-13-7-4-2-3-6(5-7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKHRAMZDCFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351757
Record name 5-(3-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68161-58-0
Record name 5-(3-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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